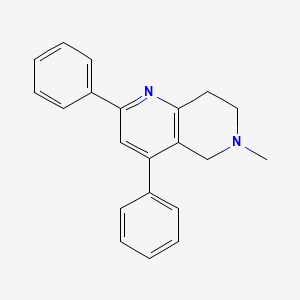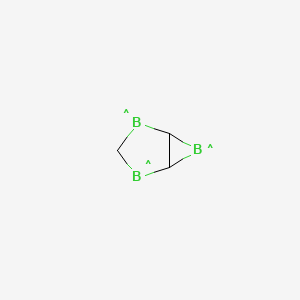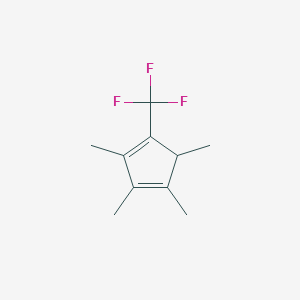![molecular formula C12H21NO2 B12548204 Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- CAS No. 669065-92-3](/img/structure/B12548204.png)
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is an organic compound with the molecular formula C12H21NO2 It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring attached to the morpholine structure via an ethoxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- typically involves the reaction of morpholine with 1-cyclohexen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: N-alkyl or N-acyl morpholine derivatives
Applications De Recherche Scientifique
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy linkage and cyclohexene ring contribute to its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Morpholine, 4-(1-cyclohexen-1-yl)-
- N-Morpholino-1-cyclohexene
- 1-Morpholin-1-ylcyclohexene
Uniqueness
Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]- is unique due to its ethoxy linkage, which imparts distinct chemical properties compared to other morpholine derivatives
Propriétés
Numéro CAS |
669065-92-3 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
4-[2-(cyclohexen-1-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C12H21NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h4H,1-3,5-11H2 |
Clé InChI |
NRBKHUYPQUTZAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


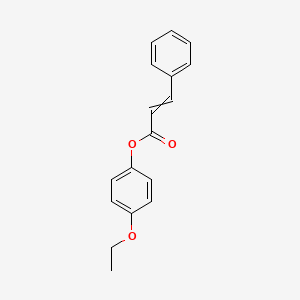

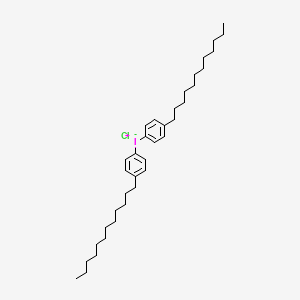
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
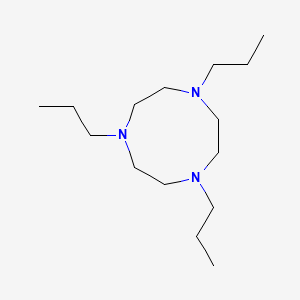
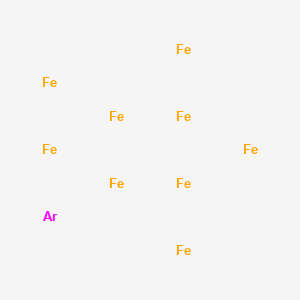
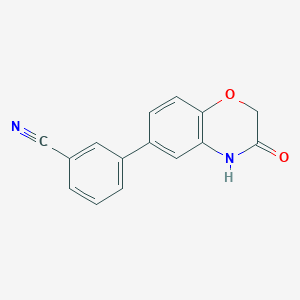
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
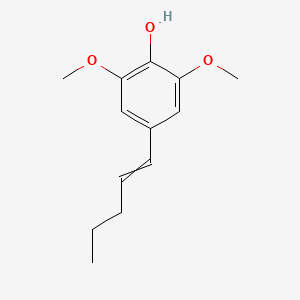
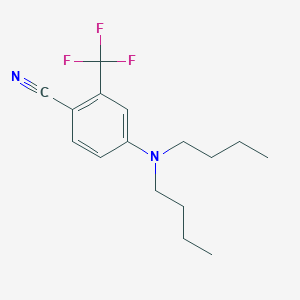
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
